
3-(4-Chloro-3-fluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-fluorophenyl)propanenitrile: , also known by its IUPAC name 3-chloro-4-fluorophenylpropanenitrile , is a chemical compound with the molecular formula C₉H₈ClFN₂. Its molecular weight is approximately 198.63 g/mol . This compound belongs to the class of phenylpiperazines and has been identified as a psychoactive drug .
Vorbereitungsmethoden
The synthetic routes for preparing 3-(4-Chloro-3-fluorophenyl)propanenitrile are not widely documented. industrial production methods may involve the following steps:
Starting Material: The compound can be synthesized from commercially available starting materials.
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring.
Nitrilation: Addition of a cyano group (CN) to the phenyl ring.
Analyse Chemischer Reaktionen
3-(4-Chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group to an amine.
Oxidation: Oxidation of the amine group to an imine or other functional groups.
Common reagents and conditions include:
Halogenation: Chlorine and fluorine sources (e.g., Cl₂, F₂).
Nitrilation: Sodium cyanide (NaCN) or other nitrile-forming reagents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Research on 3-(4-Chloro-3-fluorophenyl)propanenitrile spans various fields:
Medicinal Chemistry: Investigation of potential pharmaceutical applications.
Biological Studies: Understanding its interactions with biological targets.
Industry: Possible use as an intermediate in chemical synthesis.
Wirkmechanismus
The exact mechanism by which 3-(4-Chloro-3-fluorophenyl)propanenitrile exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, it’s essential to explore related compounds. One such compound is 3-chloro-4-fluorophenylpiperazine (3,4-CFP), which shares some structural features . further investigation is necessary to highlight the uniqueness of 3-(4-Chloro-3-fluorophenyl)propanenitrile compared to other related molecules.
Remember that research in this field is continually evolving, and new findings may emerge
Eigenschaften
Molekularformel |
C9H7ClFN |
|---|---|
Molekulargewicht |
183.61 g/mol |
IUPAC-Name |
3-(4-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2H2 |
InChI-Schlüssel |
AFGXEEUWOKOWIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC#N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

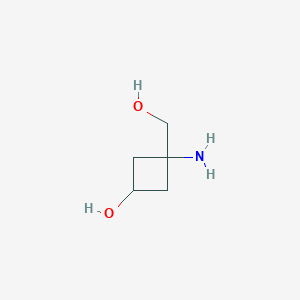
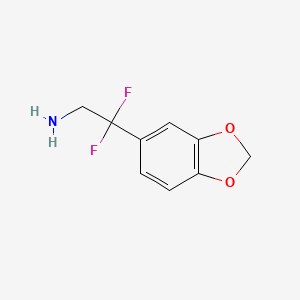

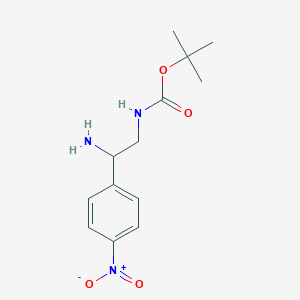
![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)
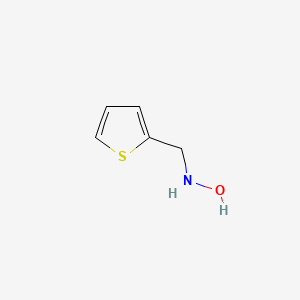


![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
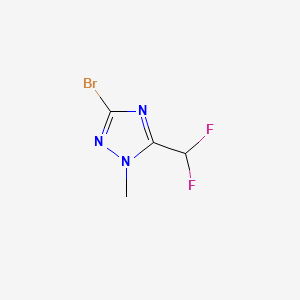
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)

